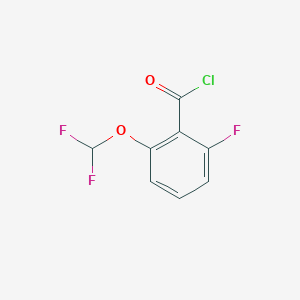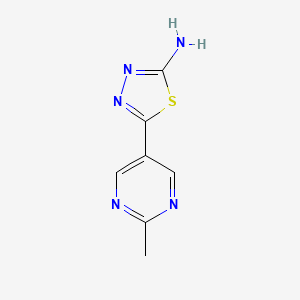
2-(Azetidin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)propan-1-ol is an organic compound with the molecular formula C6H13NO It features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to a propanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where an azetidine precursor reacts with an appropriate Michael acceptor under basic conditions . Another approach involves the reduction of azetidinone derivatives using reducing agents like lithium aluminum hydride .
Industrial Production Methods
Industrial production of 2-(Azetidin-3-yl)propan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide, or tosyl chloride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated amines.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)propan-1-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for its target, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
2-(Azetidin-3-yl)propan-1-ol is unique due to its combination of the azetidine ring and the propanol group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)propan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-5(4-8)6-2-7-3-6/h5-8H,2-4H2,1H3 |
Clave InChI |
YTOJOTSLYSGODE-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)C1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)



![2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl (3aR,4R,6aS)-Acetate](/img/structure/B13689650.png)



![3-[(Chloromethoxy)methyl]heptane](/img/structure/B13689672.png)

![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13689683.png)



